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Compound of Interest

Compound Name: 1-(2-Cyclohexylethyl)piperazine

Cat. No.: B160841

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-
Cyclohexylethyl)piperazine

Introduction

1-(2-Cyclohexylethyl)piperazine is a chemical compound featuring a cyclohexane ring linked
to a piperazine moiety via an ethyl bridge. Its molecular formula is C12H24N2, and its structure
is represented by the SMILES string C1CCC(CC1)CCN2CCNCC2.[1] This molecule is of
interest in medicinal chemistry due to the prevalence of both piperazine and cyclohexane
scaffolds in various pharmacologically active agents.[2][3] Understanding the three-dimensional
structure and conformational preferences of this molecule is crucial for predicting its
physicochemical properties, receptor binding affinity, and overall biological activity. This guide
provides a detailed analysis of its molecular structure and conformational landscape, supported
by established principles of stereochemistry and computational chemistry.

Molecular Structure

The molecular structure of 1-(2-Cyclohexylethyl)piperazine is composed of three distinct
structural units: a cyclohexane ring, an ethyl linker, and a piperazine ring. The connectivity of
these units dictates the overall topology of the molecule.
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Feature Description

Cyclohexane Ring A six-membered saturated carbocycle.

A two-carbon chain connecting the cyclohexane

Ethyl Linker ) o
and piperazine rings.
A six-membered saturated heterocycle
Piperazine Ring containing two nitrogen atoms at positions 1 and
4.
Molecular Formula C12H24N2
SMILES C1CCC(CC1)CCN2CCNCC2[1]
inChi InChl=1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-
n

10-7-13-8-11-14/h12-13H,1-11H2[1]

Conformational Analysis

The conformational flexibility of 1-(2-Cyclohexylethyl)piperazine is primarily determined by
the torsional freedom of the cyclohexane and piperazine rings, as well as the rotation around
the single bonds of the ethyl linker.

Cyclohexane Ring Conformation

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable
arrangement as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and
torsional strain (with all C-H bonds in a staggered arrangement).[4] The ethylpiperazine
substituent can occupy either an axial or an equatorial position on the cyclohexane ring.

Due to steric hindrance, specifically 1,3-diaxial interactions between the substituent and the
axial hydrogens on the same side of the ring, the conformer with the bulky ethylpiperazine
group in the equatorial position is significantly more stable.[5][6] The energy difference between
the equatorial and axial conformers leads to a strong preference for the equatorial arrangement
at equilibrium.

Piperazine Ring Conformation
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Similar to cyclohexane, the piperazine ring also exists in a stable chair conformation.[7] The
presence of the two nitrogen atoms introduces lone pairs of electrons, which can influence the
ring's electronic properties and interactions. The chair conformation allows for the substituents
on the nitrogen atoms to be in either axial or equatorial positions. In 1-(2-
Cyclohexylethyl)piperazine, the cyclohexylethyl group is attached to one of the nitrogen
atoms.

Ethyl Linker and Overall Conformation

The ethyl linker possesses rotational freedom around the C-C and C-N single bonds. The
relative orientation of the cyclohexane and piperazine rings is determined by the dihedral

angles of this linker. The most stable conformations will have a staggered (anti or gauche)
arrangement of the atoms along these bonds to minimize torsional strain.

The overall preferred conformation of 1-(2-Cyclohexylethyl)piperazine is therefore one in
which:

e The cyclohexane ring is in a chair conformation.
e The piperazine ring is in a chair conformation.
o The ethylpiperazine substituent is in the equatorial position on the cyclohexane ring.

e The ethyl linker adopts a staggered conformation to minimize steric clashes between the two
rings.

The interplay of these factors results in a dynamic equilibrium between different conformers,
with the one described above being the most populated.
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Caption: Conformational relationships in 1-(2-Cyclohexylethyl)piperazine.

Quantitative Structural Data

While specific experimental data for 1-(2-Cyclohexylethyl)piperazine is not readily available
in the public domain, the following table summarizes typical bond lengths and angles for its
constituent fragments based on standard values in organic chemistry. These values are
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representative and would be refined by experimental determination or high-level computational

modeling.
Parameter Fragment Typical Value
Bond Length C-C (alkane) 1.54 A
C-N (amine) 1.47 A
C-H 1.09 A
N-H 1.01 A
Bond Angle C-C-C (sp3) ~109.5°
C-N-C (amine) ~109.5°
H-C-H ~109.5°
Dihedral Angle C-C-C-C (staggered) ~60° (gauche), 180° (anti)
H-C-C-H (staggered) 60°

Experimental and Computational Protocols for
Conformation Determination

The determination of the precise three-dimensional structure and conformational preferences
of molecules like 1-(2-Cyclohexylethyl)piperazine relies on a combination of experimental
techniques and computational methods.

Experimental Protocols

o X-Ray Crystallography: This is a powerful technique for determining the exact atomic and
molecular structure of a compound in its crystalline state.[8]

o Methodology: A single crystal of the compound is grown and irradiated with a beam of X-
rays. The resulting diffraction pattern is measured and analyzed to produce a three-
dimensional electron density map, from which the positions of the atoms can be
determined.[8] This provides highly accurate data on bond lengths, bond angles, and the
solid-state conformation.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most common method for
determining molecular structure and conformation in solution.

o Methodology: One- and two-dimensional NMR experiments (e.g., 1H, 13C, COSY,
NOESY) are performed on a solution of the compound.

» Chemical Shifts and Coupling Constants: These parameters provide information about
the electronic environment and connectivity of atoms. Vicinal coupling constants (3J)
are particularly useful for determining dihedral angles via the Karplus equation.

» Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space
interactions between protons that are close to each other (< 5 A), providing crucial
distance constraints for defining the molecule's conformation.

Computational Protocols

Computational chemistry is widely used to model and predict the conformational landscape of

flexible molecules.

e Molecular Mechanics (MM): This method uses classical physics to model molecules as a
collection of atoms held together by springs (bonds).

o Methodology: A force field (e.g., MMFF, AMBER) is used to calculate the potential energy
of different conformations. A conformational search is performed by systematically or
randomly rotating the rotatable bonds to find low-energy structures. This is a
computationally efficient way to explore the conformational space.

e Quantum Mechanics (QM): These methods provide a more accurate description of the

electronic structure and energies of molecules.

o Methodology: The geometries of the low-energy conformers found by molecular
mechanics are often further optimized using QM methods (e.g., Density Functional Theory
- DFT). These calculations provide more accurate relative energies of the different
conformers, allowing for the prediction of their equilibrium populations.
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Caption: Workflow for determining molecular structure and conformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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